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Compound of Interest

Compound Name: 2,4-Dimethoxytoluene

Cat. No.: B1295152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-
Dimethoxytoluene (CAS No: 38064-90-3), a valuable aromatic compound utilized in various

research and development applications. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen

and carbon framework of 2,4-Dimethoxytoluene.

¹H NMR Data
The proton NMR spectrum of 2,4-Dimethoxytoluene exhibits distinct signals corresponding to

the aromatic protons, the methyl group protons, and the two methoxy group protons.

Table 1: ¹H NMR Spectral Data for 2,4-Dimethoxytoluene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available Data not available Data not available
Aromatic Protons (C₅-

H, C₆-H)

Data not available Data not available Data not available
Aromatic Proton (C₃-

H)

Data not available Data not available Data not available
Methoxy Protons

(OCH₃ at C₂)

Data not available Data not available Data not available
Methoxy Protons

(OCH₃ at C₄)

Data not available Data not available Data not available
Methyl Protons (CH₃

at C₁)

Note: Specific chemical shift and coupling constant data for 2,4-Dimethoxytoluene were not

found in the publicly available resources searched.

¹³C NMR Data
The carbon-13 NMR spectrum provides information on all the unique carbon atoms within the

2,4-Dimethoxytoluene molecule.

Table 2: ¹³C NMR Spectral Data for 2,4-Dimethoxytoluene
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Chemical Shift (δ) ppm Assignment

Data not available C₁ (Aromatic)

Data not available C₂ (Aromatic)

Data not available C₃ (Aromatic)

Data not available C₄ (Aromatic)

Data not available C₅ (Aromatic)

Data not available C₆ (Aromatic)

Data not available CH₃ (at C₁)

Data not available OCH₃ (at C₂)

Data not available OCH₃ (at C₄)

Note: Specific chemical shift data for 2,4-Dimethoxytoluene were not found in the publicly

available resources searched.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A small amount of 2,4-Dimethoxytoluene is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR

spectrometer operating at a field strength of 300 MHz or higher.

Data Acquisition:

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters

include the spectral width, acquisition time, and relaxation delay.

¹³C NMR: The spectrum is commonly acquired with proton decoupling to simplify the

spectrum to single lines for each carbon atom. A larger number of scans is typically required

for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of 2,4-Dimethoxytoluene will show characteristic absorption bands for the

aromatic C-H bonds, the C-O-C ether linkages, and the C-C bonds within the aromatic ring.

Table 3: Key IR Absorption Bands for 2,4-Dimethoxytoluene

Wavenumber (cm⁻¹) Intensity Assignment

Data not available Strong C-O-C asymmetric stretching

Data not available Strong C-O-C symmetric stretching

Data not available Medium-Weak Aromatic C-H stretching

Data not available Medium-Weak Aromatic C=C stretching

Data not available Strong C-H bending (out-of-plane)

Note: A specific experimental IR spectrum with peak assignments for 2,4-Dimethoxytoluene
was not found in the publicly available resources searched.

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation: For a liquid sample like 2,4-Dimethoxytoluene, a thin film is prepared

between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample

is then applied, and the sample spectrum is acquired. The instrument software automatically

subtracts the background to produce the final spectrum. The data is typically collected over the

range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates them based

on their mass-to-charge ratio (m/z), providing information about the molecular weight and

fragmentation pattern of the compound.

Mass Spectral Data
The electron ionization (EI) mass spectrum of 2,4-Dimethoxytoluene shows a molecular ion

peak corresponding to its molecular weight and several fragment ions resulting from the

breakdown of the molecule.

Table 4: Mass Spectrometry Data for 2,4-Dimethoxytoluene

m/z Relative Intensity (%) Putative Fragment

152 100 [M]⁺ (Molecular Ion)

137 ~80 [M - CH₃]⁺

109 ~30 [M - CH₃ - CO]⁺

91 ~25 [C₇H₇]⁺ (Tropylium ion)

79 ~20 [C₆H₇]⁺

77 ~20 [C₆H₅]⁺

Data obtained from the NIST WebBook.[1]

Experimental Protocol for Electron Ionization Mass
Spectrometry (EI-MS)
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is

vaporized.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically

70 eV), causing the ejection of an electron and the formation of a positively charged molecular
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ion (M⁺).

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer) based on their m/z ratio.

Detection: An electron multiplier or other detector records the abundance of each ion,

generating the mass spectrum.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic methods and the

structural information they provide, as well as a general workflow for spectroscopic analysis.
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General workflow for spectroscopic analysis.
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Correlation of spectroscopic data to molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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